7-Epi Lincomycin Hydrochloride Salt

Vue d'ensemble

Description

7-Epi Lincomycin Hydrochloride Salt is a white crystalline powder that belongs to the lincomycin family of drugs. It functions as a broad-spectrum antibiotic, effectively combating a wide range of both Gram-positive and Gram-negative bacteria. Its soluble nature allows it to dissolve in water, ethanol, and methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi Lincomycin Hydrochloride Salt involves the chemical modification of lincomycin. Lincomycin is typically isolated from the soil bacterium Streptomyces lincolnensis. The synthetic route includes the chlorination of lincomycin to produce its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Streptomyces lincolnensis strains. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Epi Lincomycin Hydrochloride Salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Antimicrobial Activity

7-Epi Lincomycin exhibits significant antimicrobial activity, particularly against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic bacteria : Effective against various anaerobes, crucial in treating infections where these organisms are prevalent.

Comparative Efficacy Table

| Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| 7-Epi Lincomycin | High | Moderate | Effective in resistant infections |

| Lincomycin | High | Low | Parent compound with similar action |

| Clindamycin | Very High | Moderate | More potent derivative |

| Erythromycin | High | Low | Macrolide with similar spectrum |

Clinical Applications

7-Epi Lincomycin has been successfully utilized in clinical settings to treat severe infections resistant to other antibiotics. A notable case study published in PubMed Central documented the treatment of a patient with a severe Staphylococcus aureus infection using this compound after conventional treatments failed, resulting in significant improvement within days.

Proteomics Research

In proteomics, 7-Epi Lincomycin is employed to study protein interactions and functions. Its ability to inhibit protein synthesis makes it a valuable tool for investigating bacterial resistance mechanisms at the molecular level. This application highlights its versatility beyond antimicrobial use.

Industrial Applications

7-Epi Lincomycin Hydrochloride Salt is also used in the pharmaceutical industry for:

- Production of other pharmaceutical compounds : Its unique structural modifications enhance solubility and stability compared to lincomycin.

- Analytical chemistry : It serves as a standard in various assays due to its well-documented properties.

Case Studies and Research Findings

- Resistance Patterns : Research indicates that 7-Epi Lincomycin maintains efficacy against strains resistant to other antibiotics such as penicillin and cephalosporins. Its unique mechanism allows it to circumvent common resistance pathways.

- Biological Activity : Studies have demonstrated that this compound exhibits a broad spectrum of activity against various bacterial strains, making it a critical component in addressing antibiotic resistance.

Mécanisme D'action

7-Epi Lincomycin Hydrochloride Salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Lincomycin: The parent compound from which 7-Epi Lincomycin Hydrochloride Salt is derived.

Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.

Epilincomycin Hydrochloride: Another derivative with similar properties.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its solubility and stability compared to lincomycin. It also exhibits a distinct spectrum of antibacterial activity, making it valuable in treating infections resistant to other antibiotics .

Activité Biologique

Overview

7-Epi Lincomycin Hydrochloride Salt, a derivative of lincomycin, is a broad-spectrum antibiotic with significant biological activity against various bacterial strains. It is particularly effective against Gram-positive bacteria and has applications in both clinical medicine and research settings. This article delves into its biological mechanisms, efficacy, and relevant case studies.

- Molecular Formula : CHNOS • HCl

- Molecular Weight : 406.54 g/mol

- CAS Number : 26389-84-4

- Purity : >95% (HPLC)

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, obstructing the formation of peptide bonds during translation. This inhibition effectively halts bacterial growth and replication, making it a potent antibacterial agent .

Antimicrobial Spectrum

7-Epi Lincomycin exhibits a broad spectrum of activity, particularly against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic bacteria : Effective against various anaerobes, making it useful in treating infections where these organisms are prevalent.

Comparative Efficacy

To understand its effectiveness relative to other antibiotics, a comparative analysis is presented in the following table:

| Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| 7-Epi Lincomycin | High | Moderate | Effective in resistant infections |

| Lincomycin | High | Low | Parent compound with similar action |

| Clindamycin | Very High | Moderate | More potent derivative |

| Erythromycin | High | Low | Macrolide with similar spectrum |

Case Studies and Research Findings

-

Clinical Efficacy in Infections :

A study published in PubMed Central highlighted the successful treatment of a patient with severe Staphylococcus aureus infection using this compound after conventional treatments failed. The patient showed significant improvement within days of administration . -

Resistance Patterns :

Research indicated that 7-Epi Lincomycin maintains efficacy against strains resistant to other antibiotics such as penicillin and cephalosporins. Its unique mechanism allows it to circumvent common resistance pathways . -

Proteomics Applications :

In proteomics research, 7-Epi Lincomycin is utilized to study protein interactions and functions, demonstrating its versatility beyond antimicrobial applications. This has implications for understanding bacterial resistance mechanisms at the molecular level .

Propriétés

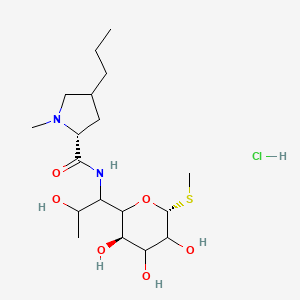

IUPAC Name |

(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-NHEQCAAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.